

(R)-IBR2 Target Engagement with RAD51 Protein: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	(R)-IBR2	
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Introduction

The RAD51 protein is a critical component of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism essential for maintaining genomic integrity. Upregulation of RAD51 is a common feature in many cancers, contributing to therapeutic resistance. Consequently, RAD51 has emerged as a promising target for anticancer drug development. (R)-IBR2 is a small molecule inhibitor that has been identified to engage and modulate the function of RAD51, representing a potential avenue for cancer therapy. This technical guide provides a comprehensive overview of the target engagement of (R)-IBR2 with the RAD51 protein, detailing the mechanism of action, quantitative interaction data, and the experimental protocols used to characterize this interaction.

Mechanism of Action

(R)-IBR2 engages RAD51 through a multi-faceted mechanism that ultimately disrupts the homologous recombination repair pathway. The primary modes of action are:

 Disruption of RAD51 Multimerization: (R)-IBR2 directly binds to RAD51, preventing the formation of the RAD51 nucleoprotein filament, a crucial step for its function in strand invasion during HR.[1][2]



- Inhibition of RAD51-BRCA2 Interaction: The interaction between RAD51 and the breast cancer susceptibility protein 2 (BRCA2) is critical for the recruitment of RAD51 to sites of DNA damage. (R)-IBR2 competitively inhibits this interaction.[3]
- Promotion of Proteasome-Mediated Degradation: Treatment with **(R)-IBR2** leads to the ubiquitination of RAD51, targeting it for degradation by the proteasome. This results in a time-dependent decrease in cellular RAD51 protein levels.[1][4]

These actions collectively impair the cell's ability to repair DNA double-strand breaks via homologous recombination, leading to the accumulation of DNA damage, cell growth inhibition, and apoptosis in cancer cells.[2][5]

Quantitative Data Presentation

The following tables summarize the quantitative data available for the interaction of **(R)-IBR2** and other relevant inhibitors with RAD51.

Table 1: Biochemical and Cellular Activity of IBR2

Parameter	Assay	Value	Cell Line/System	Reference
IC50	Competitive SPR (BRCA2/RAD51 Interaction)	0.11 μΜ	In vitro	[3]
IC50	Cell Proliferation	12-20 μΜ	Various Cancer Cell Lines	[6]
IC50	Cell Proliferation	14.8 μΜ	MBA-MD-468 (Triple-Negative Breast Cancer)	[7]

Table 2: Comparative Data for Other RAD51 Inhibitors



Inhibitor	Parameter	Assay	Value	Reference
B02	Kd	Surface Plasmon Resonance (SPR)	5.6 μΜ	[1]
B02	IC50	D-loop Formation	27.4 μΜ	[1]
RI(dl)-1	IC50	D-loop Formation	21.3 μΜ	[8]
RI(dl)-2 (9h)	IC50	D-loop Formation	11.1 μΜ	[8]
RI(dl)-2 (9h)	IC50	Homologous Recombination (in cells)	3.0 μΜ	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the engagement of **(R)-IBR2** with RAD51.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes a method to determine the binding interaction between **(R)-IBR2** and RAD51.

- Instrumentation: A Biacore or similar SPR instrument.
- Sensor Chip: CM5 sensor chip.
- Immobilization:
 - Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
 - Immobilize recombinant human His-tagged RAD51 protein onto the sensor surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target level of ~2000-3000 response units (RU).
 - Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.



Binding Analysis:

- Prepare a dilution series of (R)-IBR2 in running buffer (e.g., HBS-EP+ buffer).
- Inject the different concentrations of (R)-IBR2 over the sensor surface at a constant flow rate (e.g., 30 μL/min).
- Monitor the association and dissociation phases in real-time.
- Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

Data Analysis:

- Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of **(R)-IBR2** to RAD51 in a cellular context.

- Cell Culture: Culture a suitable human cell line (e.g., HeLa or K562) to ~80-90% confluency.
- · Compound Treatment:
 - Harvest and resuspend cells in culture medium.
 - Treat one aliquot of cells with (R)-IBR2 at a desired concentration and another with vehicle (DMSO) as a control.
 - Incubate for 1-2 hours at 37°C.
- Thermal Challenge:



- Aliquot the cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C).
- Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by a cooling step.
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
 - Centrifuge the lysates at high speed to pellet aggregated proteins.
 - Collect the supernatant containing the soluble protein fraction.
- Western Blot Analysis:
 - Determine the protein concentration of the soluble fractions.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - \circ Probe the membrane with a primary antibody against RAD51 and a loading control (e.g., GAPDH or β -actin).
 - Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
- Data Analysis:
 - Quantify the band intensities for RAD51 at each temperature.
 - Normalize the data to the signal at the lowest temperature.
 - Plot the percentage of soluble RAD51 against temperature to generate melt curves. A shift
 in the melting curve for the (R)-IBR2-treated sample compared to the vehicle control
 indicates target engagement.

RAD51 Foci Formation Assay

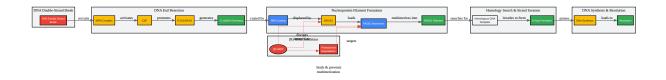


This immunofluorescence-based assay visualizes the effect of **(R)-IBR2** on the recruitment of RAD51 to sites of DNA damage.

- Cell Culture and Treatment:
 - Seed cells (e.g., MCF7 or U2OS) on coverslips in a multi-well plate.
 - Treat the cells with **(R)-IBR2** or vehicle for a specified duration (e.g., 8 hours).
 - Induce DNA damage by treating with a DNA-damaging agent (e.g., ionizing radiation or a chemical agent like cisplatin).
 - Allow time for foci formation (e.g., 4 hours post-damage).
- Immunofluorescence Staining:
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize the cells with a solution containing a detergent (e.g., 0.5% Triton X-100).
 - Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
 - Incubate with a primary antibody against RAD51.
 - Wash and incubate with a fluorescently labeled secondary antibody.
 - Counterstain the nuclei with DAPI.
- Imaging and Analysis:
 - Mount the coverslips on microscope slides.
 - Acquire images using a fluorescence microscope.
 - Quantify the number of RAD51 foci per nucleus in a significant number of cells for each condition. A reduction in the number of RAD51 foci in (R)-IBR2-treated cells indicates inhibition of RAD51 recruitment.



Mandatory Visualizations Signaling Pathway

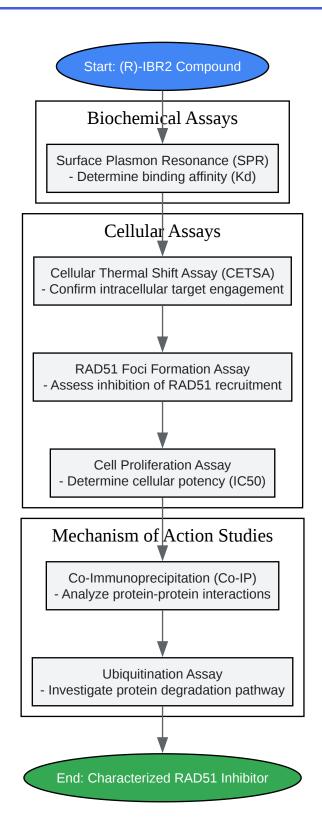


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RAD51-mediated homologous recombination and points of **(R)-IBR2** inhibition.

Experimental Workflow



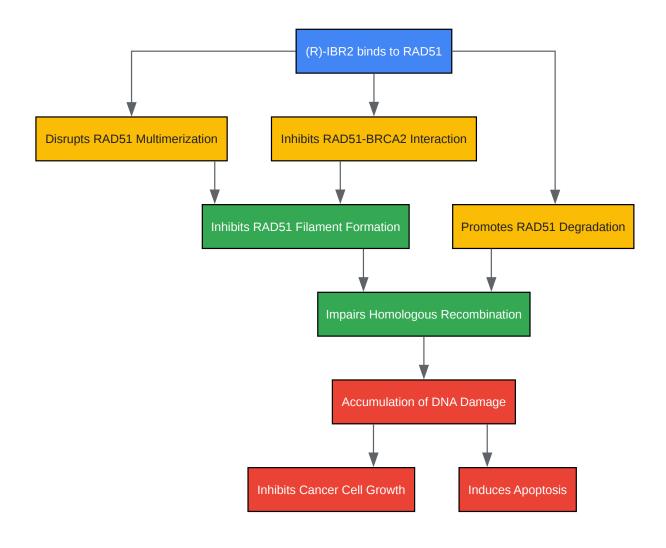


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Workflow for characterizing (R)-IBR2 engagement with RAD51.

Logical Relationship





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Logical flow of (R)-IBR2's mechanism of action on RAD51.

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